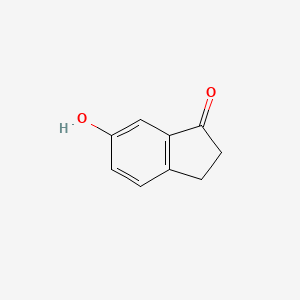

6-Hydroxy-1-indanone

描述

Overview of Indanone Class in Medicinal Chemistry and Organic Synthesis

Significance of the Indanone Moiety in Bioactive Molecules

The indanone core is a key structural component in a variety of natural products and synthetic compounds that exhibit significant pharmacological activities. Its rigid structure provides a valuable scaffold for the development of therapeutic agents. Notable examples of drugs containing the indanone moiety include Donepezil, which is used for the treatment of Alzheimer's disease. The biological significance of indanones extends to various therapeutic areas, with derivatives showing potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents. For instance, certain indanone derivatives have shown promising anti-inflammatory activity by inhibiting the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Applications as Synthetic Intermediates and Precursors to Natural Products

Indanones are highly valued as synthetic intermediates due to their reactivity, which allows for a wide range of chemical transformations. They serve as crucial building blocks for the synthesis of complex organic molecules, including various natural products. The versatility of the indanone skeleton enables its use in constructing fused and spirocyclic frameworks, which are common in bioactive natural products. For example, they have been employed in the synthesis of sesquiterpenoid natural products like plecarpenene and plecarpenone. The synthesis of 1-indanones can be achieved through methods like the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids or their corresponding chlorides.

Role in Pharmaceutical and Agrochemical Industries

In the pharmaceutical industry, indanones are critical intermediates for the synthesis of a multitude of active pharmaceutical ingredients (APIs). The demand for indanone derivatives is driven by their role in producing drugs for neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, as well as antiviral medications like Indinavir (B1671876) for HIV/AIDS treatment.

The agrochemical sector also utilizes indanone derivatives for the development of pesticides, including insecticides, fungicides, and herbicides. The structural features of indanones can be modified to create compounds with specific activities against agricultural pests and diseases, contributing to crop protection and food security.

Contextualization of 6-Hydroxy-1-indanone within Indanone Derivatives

This compound is a specific derivative of 1-indanone (B140024), distinguished by a hydroxyl group at the 6-position of the aromatic ring. This substitution significantly influences its chemical properties and reactivity, making it a subject of interest in academic and industrial research.

Structural and Substituent Effects on Chemical Behavior and Reactivity

The position and nature of substituents on the indanone ring system have a profound effect on the molecule's electronic properties and chemical reactivity. A hydroxyl group, being an electron-donating group, can influence the reactivity of the aromatic ring and the carbonyl group. In the case of this compound, the hydroxyl group at the 6-position can enhance the pharmacological profile of resulting bioactive compounds. The presence and position of such functional groups are critical in designing molecules with specific biological targets and activities. The reactivity of the indanone core, for instance, can be modulated by substituents, affecting outcomes in reactions like Nazarov cyclizations.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H8O2 | |

| Molecular Weight | 148.16 g/mol | |

| CAS Number | 62803-47-8 | |

| Melting Point | 154-158 °C | |

| IUPAC Name | 6-hydroxy-2,3-dihydroinden-1-one |

Research Landscape and Gaps Pertaining to this compound

The study of this compound is situated within the broader field of indanone chemistry, which has a rich history and continues to evolve with new discoveries.

Historical Context of Indanone Research (1920s to Present)

The scientific exploration of 1-indanones and their derivatives dates back to the 1920s, with the first publications on their preparation methods appearing during this decade. Since then, the field has seen intensive development, leading to a vast body of literature on their synthesis.

Early synthetic methods included the cyclization of hydrocinnamic acid using sulfuric acid, reported in 1939, and the intramolecular Friedel-Crafts acylation of phenylpropionic acid chloride, published in 1927. Over the years, numerous synthetic strategies have been developed, utilizing a wide range of starting materials such as carboxylic acids, esters, acid chlorides, and ketones. A particularly common method is the Nazarov cyclization, which employs α,β-unsaturated ketones as substrates. Despite the long history and extensive studies on the synthesis and biological activities of 1-indanones, a comprehensive review of the field was not published until 2017, indicating that the research landscape was somewhat fragmented for many decades.

Emerging Research Directions for Hydroxy-Indanones

The presence of the hydroxyl group on the indanone ring opens up new avenues for research, with scientists exploring the potential of hydroxy-indanones in various fields.

One significant area of emerging research is the synthesis of novel bioactive molecules. For instance, alkoxy and benzyloxy-substituted 1-indanones, derived from the alkylation of 5-hydroxy-1-indanone (B188539) or this compound, are being investigated as potential inhibitors of monoamine oxidases (MAO-A and MAO-B). These enzymes are targets for drugs used in the treatment of neurodegenerative diseases.

In the realm of asymmetric synthesis, α-hydroxy-1-indanones are being explored as valuable synthons. Researchers have developed catalytic asymmetric Michael addition reactions of α-hydroxy-1-indanones to nitroolefins, a method that facilitates the creation of chiral molecules with high diastereoselectivity and enantioselectivity.

Furthermore, this compound serves as a scaffold for developing new anti-inflammatory agents. A series of 2-benzylidene-1-indanone (B110557) derivatives synthesized from this compound has shown promising anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines like IL-6 and TNF-α.

Another novel research direction involves the use of 1-indanone derivatives as ligands for misfolded protein aggregates, which are hallmarks of neurodegenerative disorders. Derivatives of this compound have been synthesized and evaluated for their ability to bind to α-synuclein fibrils, suggesting their potential for developing imaging agents for Parkinson's disease.

Energetic and structural studies of hydroxy-indanones, such as this compound, are also contributing to a deeper understanding of these compounds. Such research provides crucial thermodynamic data that can aid in the development of processes to produce value-added chemicals from biomass and in the computational modeling of related compounds.

Table 2: Summary of Emerging Research Directions for Hydroxy-Indanones

| Research Area | Application/Focus | Key Findings |

|---|---|---|

| Medicinal Chemistry | Inhibitors of monoamine oxidases (MAO) for neurodegenerative diseases. | Alkoxy-substituted 1-indanones show potential as MAO-A and MAO-B inhibitors. |

| Medicinal Chemistry | Anti-inflammatory agents for conditions like acute lung injury. | 2-benzylidene-1-indanone derivatives inhibit pro-inflammatory cytokines. |

| Neuroscience/Diagnostics | Ligands for imaging misfolded α-synuclein aggregates in Parkinson's disease. | 1-indanone derivatives demonstrate binding affinity to α-synuclein fibrils. |

| Asymmetric Synthesis | Chiral synthons for creating complex molecules. | α-hydroxy-1-indanones used in catalytic asymmetric Michael additions. |

| Thermochemistry | Energetic and structural analysis. | Provides fundamental thermodynamic data for process optimization and modeling. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,10H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOANRQDXNNXOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427271 | |

| Record name | 6-Hydroxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62803-47-8 | |

| Record name | 6-Hydroxyindan-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62803-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Hydroxy 1 Indanone and Its Derivatives

Classical and Modern Synthetic Routes to 6-Hydroxy-1-indanone

The preparation of this compound can be achieved through several synthetic pathways, ranging from classical cyclization reactions to more modern catalytic approaches. These methods often involve the formation of the five-membered ring fused to the benzene (B151609) ring, starting from appropriately substituted aromatic precursors.

Intramolecular Friedel-Crafts Acylation Approaches

Intramolecular Friedel-Crafts acylation is a cornerstone in the synthesis of 1-indanones, including the 6-hydroxy variant. This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. The presence of a Lewis acid catalyst is crucial for promoting the electrophilic aromatic substitution that forms the cyclic ketone.

One common strategy involves the cyclization of 3-arylpropionic acids. For instance, 3-(3-hydroxyphenyl)propanoic acid can be cyclized to form this compound. The reaction can be catalyzed by strong acids like polyphosphoric acid (PPA) or Eaton's reagent. More recently, metal triflates, such as terbium(III) triflate (Tb(OTf)₃), have been shown to be effective catalysts for this transformation, although sometimes requiring high temperatures. Niobium pentachloride (NbCl₅) has also been demonstrated to act as both a reagent to convert the carboxylic acid to the acyl chloride in situ and as a catalyst for the subsequent cyclization under mild conditions.

The use of 3-arylpropionyl chlorides is another effective route. These are often prepared from the corresponding carboxylic acids by treatment with reagents like thionyl chloride or oxalyl chloride. The subsequent intramolecular Friedel-Crafts acylation, typically catalyzed by aluminum chloride (AlCl₃), leads to the formation of the indanone ring.

Modern variations of this reaction focus on developing greener and more efficient conditions. This includes the use of microwave irradiation or high-intensity ultrasound to accelerate the reaction and the exploration of reusable solid acid catalysts.

| Starting Material | Reagent(s) | Catalyst | Product | Ref |

| 3-(3-Hydroxyphenyl)propanoic acid | - | Polyphosphoric acid | This compound | |

| 3-(3-Hydroxyphenyl)propanoic acid | - | Tb(OTf)₃ | This compound | |

| 3-Arylpropionic acid | - | NbCl₅ | 1-Indanone (B140024) derivative | |

| 3-Arylpropionyl chloride | - | AlCl₃ | 1-Indanone derivative |

Alkylation Reactions of Hydroxy-Substituted Indanones

While not a primary route to the this compound core itself, alkylation of the hydroxyl group is a key subsequent reaction to produce various derivatives. The phenolic hydroxyl group at the C-6 position can be readily alkylated using various alkyl halides or other electrophiles in the presence of a base. This functionalization is crucial for creating a diverse range of compounds with potentially altered biological activities. For example, C6-alkoxy and benzyloxy-substituted 1-indanones have been synthesized through the alkylation of this compound with the corresponding alkyl or benzyl (B1604629) bromides. This approach allows for the introduction of various lipophilic or functional groups, which can significantly influence the pharmacological properties of the resulting molecules.

Catalytic Cyclization Strategies

Modern synthetic chemistry has seen a rise in catalytic methods for constructing cyclic systems, and the synthesis of indanones is no exception. Transition-metal-catalyzed reactions offer efficient and often milder alternatives to classical methods.

One notable strategy involves the ruthenium-catalyzed tandem coupling and cyclization of aromatic acids with α,β-unsaturated ketones. This approach can lead to structurally diverse 1-indanone derivatives through a cascade of reactions including C-H activation, conjugate addition, and subsequent cyclization. Rhodium-catalyzed annulation reactions have also been developed, for instance, the reaction of benzoic acids with cyclic α,β-unsaturated ketones to form indanones.

Palladium-catalyzed carbonylative cyclization of certain esters has also been reported as a method to form the 1-indanone skeleton. These catalytic cycles often involve oxidative addition, migratory insertion of carbon monoxide, and reductive elimination steps. While these methods are powerful, their application to the specific synthesis of this compound would depend on the compatibility of the hydroxyl group with the catalytic system, potentially requiring a protecting group strategy.

Synthesis from Aromatic Substrates and Carboxylic Acid Derivatives

A versatile one-pot process for preparing 1-indanones involves the reaction of a substituted benzoyl chloride with ethylene (B1197577) in a Friedel-Crafts acylation, followed by an intramolecular Friedel-Crafts alkylation. For the synthesis of this compound, a precursor such as 3-hydroxybenzoyl chloride would be required. The initial reaction with ethylene would form a 3-(3-hydroxyphenyl)-1-chloropropan-1-one intermediate, which then undergoes intramolecular alkylation to yield the indanone. This method is scalable and cost-effective.

Another approach starts from aromatic compounds and Meldrum's acid derivatives. Intramolecular Friedel-Crafts acylation of these substrates, catalyzed by metal triflates, can produce 1-indanones. This method benefits from the stability and ease of handling of Meldrum's acid derivatives.

Synthesis of this compound Derivatives

Once this compound is obtained, it serves as a valuable starting material for the synthesis of a wide array of derivatives, often through reactions involving the active methylene (B1212753) group at the C-2 position and the carbonyl group at C-1.

Synthesis of 2-Benzylidene-1-indanone (B110557) Derivatives from this compound

A prominent class of derivatives are the 2-benzylidene-1-indanones, which are structurally similar to chalcones and often exhibit interesting biological activities. The synthesis of these compounds is typically achieved through a Claisen-Schmidt condensation reaction between this compound and a substituted benzaldehyde (B42025).

This base-catalyzed condensation involves the deprotonation of the α-carbon of the indanone, followed by nucleophilic attack on the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the 2-benzylidene-1-indanone derivative. Common bases used for this reaction include sodium hydroxide (B78521) in ethanol.

In some cases, the hydroxyl group of this compound may be protected prior to the condensation reaction to avoid side reactions. A common protecting group is the tetrahydropyranyl (THP) group. After the Claisen-Schmidt condensation, the protecting group is removed under acidic conditions to yield the final 6-hydroxy-2-benzylidene-1-indanone derivative.

Alternatively, acid-catalyzed aldol (B89426) condensation can be employed, for instance, using hydrochloric acid gas as a catalyst, particularly when reacting with hydroxy-substituted benzaldehydes.

| This compound | Benzaldehyde Derivative | Catalyst/Base | Product | Ref |

| This compound | Various benzaldehydes | Ethanolic NaOH | 2-Benzylidene-1-indanone derivatives | |

| This compound | Hydroxy-benzaldehydes | HCl (gas) | 2-Benzylidene-1-indanone derivatives | |

| 6-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-indanone | Various benzaldehydes | Ethanolic NaOH, then HCl | 2-Benzylidene-1-indanone derivatives |

Claisen-Schmidt Condensation Protocols

Development of Substituted Indanones with Specific Functional Groups

The synthesis of substituted indanones with specific functional groups is crucial for tuning their biological activity. Researchers have developed methods to introduce various substituents onto the indanone scaffold. For instance, C5- and C6-alkoxy and benzyloxy-substituted 1-indanones have been synthesized through the alkylation of 5-hydroxy-1-indanone (B188539) or this compound with different alkyl or benzyl bromides.

The introduction of a bromine atom can also serve as a handle for further functionalization. For example, 2-bromo-6-methoxy-3-phenyl-1-indanone has been synthesized from a chalcone (B49325) precursor. The synthesis involved a Nazarov reaction of the chalcone in the presence of trifluoroacetic acid to yield 6-methoxy-3-phenyl-1-indanone, followed by reaction with bromine in diethyl ether to afford the desired bromo-substituted indanone.

Non-Conventional and Green Chemistry Methodologies in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of this compound and its derivatives. These non-conventional methodologies aim to reduce reaction times, energy consumption, and the use of hazardous reagents.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. This technology has been successfully applied to the synthesis of 1-indanone derivatives.

For example, the microwave-assisted intramolecular Friedel–Crafts acylation of 3-arylpropanoic acids has been reported as an environmentally benign route to 1-indanones. This method utilizes metal triflates as recyclable catalysts in triflate-anion containing ionic liquids. Microwave heating has also been shown to dramatically shorten the reaction time for the Nazarov cyclization of chalcones to form indanones, reducing it from 4 hours to just 20 minutes under the same conditions. Furthermore, the Claisen-Schmidt condensation to produce chalcone precursors can be accelerated using microwave irradiation, sometimes in solvent-free conditions.

Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Nazarov Cyclization | TFA, 120°C, 4 hours | TFA, 120°C, 20 minutes | |

| Claisen-Schmidt Condensation | Room temp, 24 hours | 180 watts, 2-6 minutes | |

| Intramolecular Friedel-Crafts Acylation | Room temp, long reaction time | 80°C, 60 minutes | |

| Synthesis of Ketonitrones | Not specified | 400W, 180°C, 30 min |

Microdroplet Reaction Acceleration Techniques

Reactions conducted in microdroplets have demonstrated remarkably accelerated rates, often by several orders of magnitude compared to bulk solution reactions. This acceleration is attributed to factors such as increased surface-to-volume ratio, reactant concentration due to solvent evaporation, and unique interfacial effects.

The base-catalyzed Claisen-Schmidt condensation between this compound and benzaldehyde has been studied as a model reaction to explore this phenomenon. In one study using heated ultrasonic nebulization (HUN) to generate microdroplets, the reaction rate was accelerated by a factor of 122 compared to the bulk phase reaction. Another study found that the Claisen-Schmidt reaction of 6-hydroxyindanone with various substituted benzaldehydes could be accelerated 18 to 262 times in thin films, which combine microdroplet and thin film reaction characteristics. These techniques not only offer dramatic rate enhancements but also represent a greener synthetic approach due to the minimal solvent and energy consumption.

Interactive Table: Reaction Acceleration in Microdroplets

| Reaction | Technique | Acceleration Factor (vs. Bulk) | Reference |

| Claisen-Schmidt Condensation (this compound + benzaldehyde) | Heated Ultrasonic Nebulization (HUN) | 122 | |

| Claisen-Schmidt Condensation (1-indanone) | Electrospray Ionization (ESI) | 10,000 | |

| Claisen-Schmidt Condensation (this compound + substituted benzaldehydes) | Thin Film | 18 - 262 |

Catalyst Design for Sustainable Synthesis

The development of efficient and recyclable catalysts is a central tenet of green chemistry. For the synthesis of indanone derivatives, research has explored various catalytic systems to improve sustainability.

In the context of microwave-assisted intramolecular Friedel-Crafts acylation, metal triflates have been shown to be effective catalysts that can be recovered and reused without a significant loss of activity. For the Claisen-Schmidt condensation, a variety of solid catalysts have been investigated. These include alkaline-doped carbons and cesium salts of 12-tungstophosphoric acid, which function as reusable nanocatalysts. Silica-supported copper-doped phosphotungstic acid is another example of a heterogeneous catalyst designed for efficient Claisen-Schmidt condensations. The use of MoCl5 as a catalyst for microwave-assisted Claisen-Schmidt reactions has also been reported to be a green and highly efficient protocol. These advanced catalytic systems offer advantages such as ease of separation from the reaction mixture, potential for recycling, and reduced generation of waste.

Metal-Catalyzed Reactions (e.g., Palladium, Rhodium, Nickel)

Reaction Mechanisms and Kinetic Studies in this compound Synthesis

A thorough understanding of reaction pathways and kinetics is crucial for optimizing synthetic routes and improving yields.

The synthesis of 1-indanones often proceeds through complex, multi-step mechanisms involving key intermediates.

Friedel-Crafts Pathway: In the NbCl₅-catalyzed reaction between an aromatic compound and an acrylic acid derivative, studies indicate that the reaction proceeds via an intermediate where the aromatic ring is alkylated first. This activates the ring towards the subsequent intramolecular acylation, leading to the final 1-indanone product. An alternative pathway involving initial acylation deactivates the ring and does not lead to cyclization.

Palladium-Catalyzed Cascade: The one-pot synthesis of 1-indanones from 2-halobenzaldehydes involves a Pd-catalyzed Heck reaction as the initial step, which forms an enol ether intermediate. This is followed by a crucial ethylene glycol-promoted aldol-type annulation, where the enol functionality attacks the neighboring carbonyl group, leading to cyclization and the formation of the indanone ring.

Radical-Mediated Cyclization: In some copper-catalyzed systems, the formation of the 1-indanone core proceeds through a radical mechanism. A proposed pathway involves a radical-triggered addition, a 5-exo-dig cyclization, oxidation, and finally a nucleophilic cascade to yield the functionalized 1-indanone.

Rhodium-Catalyzed Annulation: The direct annulation of an aldehyde with an alkyne, catalyzed by rhodium, involves the in-situ formation of a temporary directing group (an acetylhydrazone). This directs the ortho C-H activation and annulation with the alkyne. The resulting ketone hydrazone intermediate is then hydrolyzed in situ to release the final indenone product and remove the directing group.

Kinetic studies provide quantitative data on reaction rates, offering insight into catalyst efficiency and reaction conditions.

Claisen-Schmidt Condensation: A kinetic analysis of the base-catalyzed Claisen-Schmidt condensation between this compound and benzaldehyde has been performed. The study compared the reaction rate in a conventional bulk phase to that in microdroplets generated by heated ultrasonic nebulization. The reaction was found to follow second-order kinetics in both environments. However, the rate was dramatically accelerated in microdroplets.

Table 3: Kinetic Data for the Condensation of this compound

| Reaction Environment | Reaction Type | Rate Constant (k) | Finding | Reference |

|---|---|---|---|---|

| Bulk Phase | Base-catalyzed Condensation | 9.0 × 10⁻³ L mol⁻¹ s⁻¹ | Standard reaction rate. |

Hydrogenation Kinetics: While focused on the reduction of the ketone, kinetic studies on the liquid-phase hydrogenation of 1-indanone to 1-indanol (B147123) have been successfully described using Langmuir-Hinshelwood-Hougen-Watson (LHHW) models. These models, which describe surface reactions between adsorbed species, are valuable for predicting reaction behavior in heterogeneous catalytic systems and could be applied to analyze the cyclization steps in certain synthetic routes.

Advanced Spectroscopic and Computational Characterization of 6 Hydroxy 1 Indanone

Advanced Spectroscopic Investigations

Spectroscopic techniques are fundamental in determining the structure and properties of molecules. For 6-Hydroxy-1-indanone, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While specific, comprehensive spectral data for this compound is not extensively published, the expected resonances can be predicted based on its structure and data from isomeric and related indanone compounds. The ¹H NMR spectrum would feature distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the two aliphatic methylene (B1212753) (CH₂) groups. The aromatic protons would appear as complex multiplets in the downfield region, characteristic of a substituted benzene (B151609) ring. The two methylene groups adjacent to the carbonyl and the aromatic ring would show signals in the aliphatic region, likely as triplets. The ¹³C NMR spectrum would complement this by showing distinct peaks for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), and the two aliphatic carbons.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~9.0 - 10.0 | Singlet (broad) | Phenolic -OH |

| ¹H | ~6.8 - 7.6 | Multiplet | Aromatic C-H |

| ¹H | ~3.0 - 3.2 | Triplet | -CH₂- (adjacent to aromatic ring) |

| ¹H | ~2.6 - 2.8 | Triplet | -CH₂- (adjacent to C=O) |

| ¹³C | >200 | Singlet | Carbonyl C=O |

| ¹³C | ~110 - 160 | Multiple Singlets | Aromatic & Phenolic Carbons |

Note: The data in this table is predictive and based on the analysis of similar compounds; it is for illustrative purposes.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the vibrational transitions within a molecule, providing valuable information about its functional groups. The IR spectrum of this compound is characterized by several key absorption bands. A strong, broad absorption is expected in the region of 3200-3550 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, with the broadening indicative of hydrogen bonding. A very strong and sharp peak appears around 1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching of the ketone within the five-membered ring. Additional absorptions in the 1500-1700 cm⁻¹ range correspond to C=C stretching vibrations within the aromatic ring.

Table 2: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| 3550 - 3200 | Strong, Broad | O-H | Stretching (H-bonded) |

| ~3030 | Medium | C-H | Aromatic Stretching |

| 2950 - 2850 | Medium | C-H | Aliphatic Stretching |

| 1740 - 1690 | Strong | C=O | Ketone Stretching |

Source: Data compiled from general IR absorption tables and spectra of related compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. The molecular formula of this compound is C₉H₈O₂, giving it a molecular weight of approximately 148.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at a mass-to-charge ratio (m/z) of 148. Tandem mass spectrometry of the deprotonated molecule shows a parent ion at m/z 147. The fragmentation of indanone structures is complex. Common fragmentation pathways for aromatic ketones often involve the loss of small, stable neutral molecules. A likely fragmentation for this compound would be the loss of a carbon monoxide (CO) molecule (28 Da) from the molecular ion, leading to a significant fragment ion at m/z 120.

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly those based on quantum mechanics, provide deep insights into molecular structure, stability, and properties that can be difficult to ascertain through experimental means alone.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and geometry of molecules. For this compound, DFT calculations have been employed to determine its most stable three-dimensional structure. Specifically, the B3LYP functional combined with the 6-31G(d) basis set has been used for geometry optimization. This level of theory is well-established for providing accurate molecular geometries, bond lengths, and bond angles, which are crucial for understanding the molecule's reactivity and physical properties. The optimized geometry serves as the foundation for further computational analyses, such as conformational studies and the calculation of vibrational frequencies.

Conformational Analysis and Stability Studies (e.g., Two Possible Conformers)

The flexibility of the hydroxyl (-OH) group allows this compound to exist in different spatial arrangements known as conformations. Computational studies have identified two possible stable conformers for this molecule. These conformers primarily differ in the orientation of the hydroxyl group's hydrogen atom relative to the rest of the molecule. By calculating the total electronic energy of each conformer using methods like the G3(MP2)//B3LYP composite method, researchers can determine their relative stabilities. This analysis is essential for identifying the global minimum energy conformation, which is the most likely structure to be observed under experimental conditions in the gas phase. Such studies have been performed to understand the thermodynamic properties and stability of this compound.

Energetic Studies: Enthalpies of Formation, Combustion, Sublimation, and Fusion

The thermodynamic properties of this compound have been meticulously investigated through a combination of experimental calorimetric techniques and high-level computational methods. These studies are crucial for understanding the molecule's stability and energy content, providing foundational data for both theoretical models and practical applications in areas like biomass-derived chemical production.

A comprehensive energetic study of this compound was conducted to determine its key thermodynamic parameters. The standard molar enthalpy of combustion was measured using static-bomb combustion calorimetry. The standard molar enthalpy of sublimation, representing the energy required for the transition from the crystalline to the gaseous state, was determined using a high-temperature Calvet microcalorimeter. Furthermore, the thermal behavior, including the enthalpy of fusion, was ascertained through differential scanning calorimetry (DSC) measurements.

From these experimental techniques, the standard (p° = 0.1 MPa) molar enthalpies of formation for this compound in its crystalline (cr) and gaseous (g) phases at a temperature (T) of 298.15 K were derived.

| Parameter | Value (kJ·mol⁻¹) | Technique |

|---|---|---|

| Standard Molar Enthalpy of Combustion, ΔcH°m(cr) | -4386.9 ± 1.6 | Static-Bomb Combustion Calorimetry |

| Standard Molar Enthalpy of Formation, ΔfH°m(cr) | -314.5 ± 2.0 | Derived from Combustion Calorimetry |

| Standard Molar Enthalpy of Sublimation, ΔgcrH°m | 120.3 ± 1.2 | Calvet Microcalorimetry |

| Standard Molar Enthalpy of Fusion, ΔlcrH°m | 24.3 ± 0.4 | Differential Scanning Calorimetry |

| Standard Molar Enthalpy of Formation, ΔfH°m(g) | -194.2 ± 2.3 | Derived from Experimental Data |

To complement experimental findings, the gas-phase standard molar enthalpy of formation of this compound was calculated using high-level ab initio methods. The G3(MP2)//B3LYP composite method, a variation of G3(MP2) theory that utilizes geometries and zero-point vibrational energies calculated at the B3LYP/6-31G(d) level of theory, was employed for this purpose. This computational approach also identified two possible conformers for the this compound molecule.

The computationally derived value for the gas-phase enthalpy of formation shows excellent agreement with the value obtained from experimental calorimetric measurements, validating the accuracy of both the experimental and theoretical approaches.

| Method | Parameter | Value (kJ·mol⁻¹) |

|---|---|---|

| Experimental | Standard Molar Enthalpy of Formation, ΔfH°m(g) | -194.2 ± 2.3 |

| Computational (G3(MP2)//B3LYP) | -195.4 ± 3.0 |

Experimental Calorimetric Measurements (Static-Bomb Combustion Calorimetry, Calvet Microcalorimetry, Differential Scanning Calorimetry)

Analysis of Electronic Properties

The electronic properties of a molecule provide deep insights into its reactivity, stability, and intermolecular interactions. Computational methods based on Density Functional Theory (DFT) are commonly used to analyze these characteristics through frontier molecular orbitals, electrostatic potential maps, and various reactivity descriptors. While a specific, detailed study publishing these electronic parameters for this compound was not identified, the principles of these analyses can be described in the context of its known structure.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability of a molecule to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap implying higher kinetic stability and lower chemical reactivity. A small energy gap suggests a higher probability of intramolecular charge transfer, influencing the molecule's electronic and optical properties. For this compound, the electron-rich aromatic ring and the oxygen atoms would be expected to contribute significantly to the HOMO, while the LUMO would likely be distributed over the electron-deficient carbonyl group and the aromatic system.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates regions of varying electrostatic potential, typically color-coded where red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, identifying them as the primary sites for electrophilic interactions. Conversely, the hydrogen atom of the hydroxyl group would exhibit a region of strong positive potential (blue), marking it as a site for nucleophilic interactions and hydrogen bond donation.

Electronegativity (χ) measures the power of a molecule to attract electrons.

Chemical Hardness (η) is a measure of the molecule's resistance to charge transfer; harder molecules have a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω) quantifies the energy stabilization when the system acquires additional electronic charge from the environment.

These parameters are crucial for comparing the reactivity of different molecules and understanding their behavior in chemical reactions. A comprehensive computational study would be required to determine the specific values of these indices for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Intramolecular Interactions: Hydrogen Bonding Analysis

The structural characteristics of this compound, particularly its potential for intramolecular interactions, have been a subject of computational investigation. Unlike its isomer, 7-hydroxy-1-indanone, which is noted for a strong intramolecular hydrogen bond, this compound does not possess the same structural arrangement conducive to this interaction. In 7-hydroxy-1-indanone, the hydroxyl group (-OH) and the carbonyl group (C=O) are positioned ortho to each other on the aromatic ring, allowing for the formation of a stable six-membered ring-like structure via a hydrogen bond. This interaction significantly contributes to the thermodynamic stability of the 7-isomer in the gaseous phase.

Computational studies, specifically using the B3LYP/6-31G(d) level of theory, have identified two possible stable conformers for this compound in the gas phase. The absence of a strong, stabilizing intramolecular hydrogen bond in the 6-isomer is a key differentiating feature from the 7-isomer. The hydroxyl and carbonyl groups in this compound are positioned further apart, precluding the formation of a direct, strong intramolecular hydrogen bond.

Analysis of related hydroxycarbonyl (B1239141) compounds provides insight into the geometric parameters that define hydrogen bonds. These parameters include the length of the O-H covalent bond, the distance of the hydrogen bond (H···O), the distance between the two oxygen atoms (O···O), and the bond angle (O-H···O). While this compound lacks a strong intramolecular hydrogen bond, the data for its isomer, 7-hydroxy-1-indanone, illustrates the characteristics of such an interaction in a similar molecular framework.

| Compound | Intramolecular H-Bond Presence | Key Structural Features | Computational Finding |

|---|---|---|---|

| This compound | Weak or Absent | Hydroxyl and carbonyl groups are not in proximity for strong H-bond formation. | Two stable conformers identified in the gaseous phase. |

| 7-Hydroxy-1-indanone | Present and Strong | Ortho-positioning of hydroxyl and carbonyl groups allows for a stabilizing intramolecular hydrogen bond. | Thermodynamically more stable in the gaseous phase compared to the 6-isomer due to the H-bond. Characterized as having a stiffened H-bonding system. |

Prediction of Bio-oil Composition and Biomass Degradation Modeling

The thermodynamic and structural data of this compound are valuable for the development and refinement of models that predict the composition of bio-oil. Bio-oil, a complex mixture of oxygenated organic compounds derived from the pyrolysis of biomass, contains various ketone derivatives. Energetic studies, such as determining the gas-phase enthalpies of formation through experimental calorimetry and high-level ab initio calculations, provide essential data points for these predictive models. This information helps in controlling experimental processes to produce value-added chemicals from biomass and aids in developing schemes for predicting the properties of related compounds.

Indanone derivatives are recognized as intermediates in the microbial degradation pathways of larger aromatic compounds, such as fluorene (B118485). For instance, studies on Arthrobacter sp. have shown that the degradation of fluorene can proceed through pathways involving 1-indanone (B140024) and 2-indanone. In these pathways, initial dioxygenation of the fluorene molecule leads to cleavage and the formation of indanone intermediates. These can then undergo further reactions, such as a Baeyer-Villiger oxidation, to form aromatic lactones like 3,4-dihydrocoumarin and 3-isochromanone (B1583819). Although this compound itself is not always a direct intermediate in these specific documented pathways, the study of its properties contributes to a broader understanding of the behavior of the indanone class of compounds during biomass degradation. In some metabolic routes, hydroxylation of the indanone ring can occur, as seen with the formation of 3-hydroxy-1-indanone (B1295786), which has been identified as a potential dead-end product in certain fluorene degradation pathways.

| Compound | Role/Significance | Source/Pathway Example |

|---|---|---|

| This compound | Provides thermodynamic data for modeling bio-oil composition from biomass pyrolysis. | Energetic studies contribute to databases for biomass conversion. |

| 1-Indanone | Intermediate in the microbial degradation of fluorene. | Metabolized to 3,4-dihydrocoumarin via a Baeyer-Villiger reaction in Arthrobacter sp. |

| 2-Indanone | Intermediate in the microbial degradation of fluorene. | Metabolized to 3-isochromanone in Arthrobacter sp. |

| 3-Hydroxy-1-indanone | Metabolite formed from the hydroxylation of 1-indanone. | Identified as a dead-end product in the fluorene degradation pathway by Arthrobacter sp. F101. |

Biological Activities and Medicinal Applications of 6 Hydroxy 1 Indanone and Its Derivatives

Anticancer Research

Derivatives of 1-indanone (B140024) have demonstrated notable potential in the field of oncology. Their anticancer effects are attributed to various mechanisms, including the disruption of cell cycle progression and the induction of apoptosis.

Inhibition of Cancer Cell Growth

Indanone derivatives have been shown to effectively inhibit the proliferation of various cancer cells. For instance, certain gallic acid-based indanone derivatives have exhibited potent anticancer activity against a range of human cancer cell lines. One of the most potent compounds from this series demonstrated significant activity against the hormone-dependent breast cancer cell line, MCF-7, with an IC₅₀ value of 2.2 µM. Another study highlighted an indanone-based thiazolyl hydrazone derivative, ITH-6, which displayed notable cytotoxicity against p53 mutant colorectal cancer cell lines such as HT-29, COLO 205, and KM 12, with IC₅₀ values of 0.44 µM, 0.98 µM, and 0.41 µM, respectively. These findings underscore the potential of the indanone scaffold in developing novel anticancer agents that can effectively halt the growth of malignant cells.

Interactive Data Table: Anticancer Activity of Indanone Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

| Gallic acid-based indanone derivative | MCF-7 (Breast) | 2.2 µM | |

| ITH-6 | HT-29 (Colorectal) | 0.44 µM | |

| ITH-6 | COLO 205 (Colorectal) | 0.98 µM | |

| ITH-6 | KM 12 (Colorectal) | 0.41 µM |

Modulation of Checkpoint Kinase 1 (CHK-1) Inhibitors

Checkpoint Kinase 1 (CHK-1) is a crucial serine/threonine kinase involved in the cellular response to DNA damage, halting the cell cycle to allow for repair. Inhibiting CHK-1 can disrupt this process, leading to genomic instability and cell death, particularly in cancer cells with existing DNA damage. Some 6-hydroxy-1-indanone derivatives have been identified as potential modulators of CHK-1 inhibitors, which could enhance the efficacy of DNA-damaging anticancer agents. The combination of CHK-1 inhibitors with DNA-damaging agents like platinum compounds has shown synergistic effects in killing cancer cells, including those that have developed resistance. For example, inhibiting CHK-1 activity with specific inhibitors in normal cells increases their sensitivity to cell death induced by histone deacetylase inhibitors (HDACi), another class of anticancer drugs. This suggests that targeting CHK-1 could be a valuable strategy to overcome drug resistance in cancer therapy.

Activity against Specific Cancer Cell Lines (e.g., HeLa, K562)

The anticancer potential of this compound derivatives has been evaluated against various specific cancer cell lines. For example, certain chalcone-like derivatives have shown potent antiproliferative activity against K562 human leukaemia cancer cells, arresting the cell cycle in the G2/M phase. Similarly, other indanone derivatives have demonstrated cytotoxicity against HeLa (human cervical cancer) and K562 cell lines. Xanthone derivatives, which share some structural similarities, have also shown moderate to strong anticancer activity against the K562 cell line. The ability of these compounds to inhibit tubulin polymerization is a key mechanism of their anticancer action, leading to mitotic arrest and apoptosis.

Anti-inflammatory Investigations

Derivatives of this compound have emerged as promising candidates for the development of new anti-inflammatory therapies. The presence of a hydroxyl group on the indanone moiety is considered important for this activity.

Inhibition of Pro-inflammatory Cytokine Expression (e.g., IL-6, TNF-α)

A significant aspect of the anti-inflammatory action of this compound derivatives is their ability to suppress the production of pro-inflammatory cytokines. Studies have shown that novel 2-benzylidene-1-indanone (B110557) derivatives can effectively inhibit the expression of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) induced by lipopolysaccharide (LPS) in macrophages. For instance, one of the most active compounds, designated 8f, demonstrated significant inhibition of both IL-6 and TNF-α. Another study on a new indanone derivative, streptinone, also reported the suppression of TNF-α and IL-6 production. This inhibition of key inflammatory mediators highlights the potential of these compounds in treating inflammatory conditions.

Interactive Data Table: Inhibition of Pro-inflammatory Cytokines by 2-benzylidene-1-indanone Derivatives

| Compound | Cytokine | % Inhibition (at 10 µM) | Reference |

| 4d | TNF-α | 83.73% | |

| 4d | IL-6 | 69.28% |

Modulation of Signaling Pathways (e.g., NF-κB/MAPK)

The anti-inflammatory effects of this compound derivatives are often mediated through the modulation of critical intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a central role in regulating the expression of pro-inflammatory genes. Research has shown that active 2-benzylidene-1-indanone derivatives can block the LPS-induced activation of the pro-inflammatory NF-κB/MAPK signaling pathway. Similarly, a new indanone derivative, streptinone, was found to inhibit the Toll-like receptor (TLR)-mediated NF-κB signaling pathway. By interfering with these signaling cascades, these compounds can effectively reduce the inflammatory response.

Therapeutic Potential in Acute Lung Injury (ALI) Models

Derivatives of this compound have emerged as promising candidates for the treatment of acute lung injury (ALI), a condition characterized by severe inflammation and high mortality rates. Research has focused on synthesizing novel 2-benzylidene-1-indanone derivatives, using this compound as a starting material, to explore their anti-inflammatory capabilities.

In studies using lipopolysaccharide (LPS)-stimulated murine primary macrophages, a common model for inducing ALI-like inflammation, many of these synthesized compounds effectively inhibited the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). One particularly active compound, designated 8f , demonstrated not only potent anti-inflammatory activity in vitro but also significant therapeutic effects in a mouse model of ALI.

Further investigation into the mechanism of these compounds identified two specific 2-benzylidene-1-indanone derivatives, 7x ((E)-6-hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one) and 7w , as having notable anti-inflammatory properties. Their therapeutic effect is believed to be mediated through the direct targeting of myeloid differentiation 2 (MD2), a co-receptor of toll-like receptor 4 (TLR4). By interacting with MD2, these compounds can disrupt the formation of the LPS-MD2-TLR4 complex, a key step in the inflammatory cascade initiated by LPS. Additionally, derivatives featuring the this compound moiety have been shown to potently inhibit the production of reactive oxygen species (ROS) in LPS-stimulated macrophages, further contributing to their anti-inflammatory profile.

| Compound | Core Structure | Observed Effect | Mechanism/Model | Reference |

|---|---|---|---|---|

| Compound 8f | 2-Benzylidene-1-indanone | Significant therapeutic effects in ALI mouse model. | Inhibition of IL-6 and TNF-α. | |

| Compound 7x | (E)-6-hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one | Potent anti-inflammatory activity. | Directly targets MD2, disrupting LPS-MD2-TLR4 complex formation. | |

| Compound 7w | (E)-2-(4-hydroxy-3-methoxybenzylidene)-7-propoxy-2,3-dihydro-1H-inden-1-one | Potent anti-inflammatory activity. | Directly targets MD2, disrupting LPS-MD2-TLR4 complex formation. | |

| This compound derivatives | 2-Benzylidene-1-indanone | Potent inhibition of ROS production. | LPS-stimulated RAW 264.7 macrophages. |

Neuropharmacological Studies

The indanone scaffold is a cornerstone in neuropharmacology, largely due to its presence in the Alzheimer's drug Donepezil. This has spurred extensive research into its derivatives for various neurological disorders.

Neuroprotective Properties of Indanone Derivatives

Indanone derivatives have demonstrated significant neuroprotective effects in various models of neuronal injury. Hybrids combining indanone and piperidine (B6355638) structures have shown superior neuroprotective capabilities compared to related compounds in an in-vitro model of oxygen-glucose deprivation/reperfusion (OGD/R), which mimics ischemic injury. One such derivative, compound 4 , not only showed robust cell viability in the OGD/R model but also significantly reduced the infarct volume in a live model of middle cerebral artery occlusion, indicating its potential to ameliorate ischemia-reperfusion injury.

Other studies have highlighted the neuroprotective potential of indanone derivatives in models relevant to Parkinson's and Alzheimer's diseases. A morpholine-substituted indanone (compound 9 ) displayed strong anti-parkinsonian activity, while pyrrolidine (B122466) and piperidine substituted analogues (compounds 5 and 6 ) were identified as potent agents in models of Alzheimer's disease. Furthermore, some donepezil-inspired indanone derivatives, such as compound 4b , have been shown to protect DNA from oxidative damage, suggesting another mechanism for their neuroprotective action.

Modulation of Monoamine Oxidases (MAO-A and MAO-B)

A significant area of research for indanone derivatives is their ability to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes that are critical targets in the treatment of both depression and neurodegenerative diseases like Parkinson's. Specifically, 1-indanone derivatives substituted at the C6-position are potent and highly selective inhibitors of MAO-B. Research has documented that these C6-substituted indanones can exhibit inhibitory concentrations (IC₅₀ values) as low as 0.001 to 0.030 μM for MAO-B. While their selectivity is a key feature, some of these derivatives also show potent, albeit less selective, inhibition of MAO-A.

The 2-benzylidene-1-indanone structure has also been found to be specific for MAO-B inhibition. The multitarget-directed approach for Alzheimer's disease often leverages this property, with benzylideneindanone derivatives being developed that show significant MAO-B inhibition alongside other beneficial activities.

Relevance to Alzheimer's Disease Treatment

The 1-indanone core is central to the design of multi-functional drugs for Alzheimer's disease (AD). This is largely inspired by the structure of donepezil, an acetylcholinesterase inhibitor with a 5,6-dimethoxy-1-indanone (B192829) moiety used to treat AD. The strategy often involves creating "multi-target-directed ligands" (MTDLs) that can address several pathological aspects of AD simultaneously.

These MTDLs based on the indanone framework are designed to inhibit not only acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) but also to prevent the aggregation of amyloid-beta (Aβ) peptides, which form the characteristic plaques in the brains of AD patients. For instance, certain indanone derivatives have demonstrated significant inhibition of Aβ aggregation, with some achieving rates as high as 85.5%. Furthermore, these compounds often possess antioxidant and metal-chelating properties, which are also relevant to mitigating neuronal damage in AD. Compound 41 , a benzylideneindanone derivative, was highlighted for its excellent combination of Aβ aggregation inhibition, MAO-B inhibition, antioxidant capacity, and metal chelation. Many of these promising compounds have also been shown to be capable of crossing the blood-brain barrier, a critical requirement for any centrally acting therapeutic.

Acetylcholinesterase (AChE) Inhibition

As the core scaffold of donepezil, the 1-indanone structure is a privileged starting point for developing novel acetylcholinesterase (AChE) inhibitors. Numerous studies have synthesized series of indanone derivatives and evaluated their AChE inhibitory potency, often with the goal of creating agents more effective than existing treatments.

The research has yielded several highly potent compounds. One derivative, compound 6a , which features a piperidine group linked to the indanone core, exhibited an IC₅₀ value of 0.0018 μM, making it 14-fold more potent than donepezil. Other series have produced compounds with IC₅₀ values in the nanomolar range; for example, compounds 9 and 14 showed IC₅₀ values of 14.8 nM and 18.6 nM, respectively. The foundational drug E2020, a precursor to donepezil, itself has a potent IC₅₀ of 5.7 nM. These findings underscore the remarkable potential of the indanone scaffold for generating powerful and diverse AChE inhibitors.

| Compound/Class | Target/Activity | Key Findings (IC₅₀ / % Inhibition) | Reference |

|---|---|---|---|

| C6-Substituted Indanones | MAO-B Inhibition | IC₅₀: 0.001 - 0.030 μM (Highly potent and selective) | |

| Compound 9 (Indanone derivative) | AChE Inhibition | IC₅₀: 14.8 nM | |

| Compound 14 (Indanone derivative) | AChE Inhibition | IC₅₀: 18.6 nM | |

| Compound 41 (Benzylideneindanone) | Aβ Aggregation Inhibition | 80.1% inhibition | |

| Compound 41 (Benzylideneindanone) | MAO-B Inhibition | IC₅₀: 7.5 μM | |

| Compound 5c (Indanone derivative) | AChE Inhibition | IC₅₀: 0.12 μM | |

| Compound 6a (Indanone-piperidine) | AChE Inhibition | IC₅₀: 0.0018 μM (14x more potent than Donepezil) | |

| E2020 | AChE Inhibition | IC₅₀: 5.7 nM |

Antimicrobial and Antiviral Properties

The biological activities of 1-indanone derivatives extend to antimicrobial and antiviral applications. The indane derivative indinavir (B1671876) is a well-known HIV protease inhibitor used in the treatment of AIDS.

More recent research has uncovered the potential of indanone derivatives against other viruses. Thiosemicarbazone (TSC) derivatives of 1-indanone have shown significant antiviral activity. Specifically, 5,6-dimethoxy-1-indanone TSC was found to be more effective than the standard antiviral drug ribavirin (B1680618) against Bovine Viral Diarrhea Virus (BVDV), which is often used as a surrogate for the Hepatitis C Virus (HCV). This compound and its analogues were shown to potently suppress HCV replication by inhibiting the virus's non-structural proteins. In the context of the recent pandemic, a thiazolyl-indanone derivative (compound 14 ) was found to inhibit SARS-CoV-2 replication in cell cultures with an EC₅₀ value of 28.75 µM.

The antiviral activity of these compounds is not limited to human pathogens. Novel 1-indanone derivatives containing oxime and oxime ether moieties have been developed as plant immune activators, showing good protective activity against various plant viruses, including cucumber mosaic virus (CMV) and pepper mild mottle virus (PMMoV). Furthermore, a 2,4-dinitrophenylhydrazone derivative of 1-indanone has been reported to possess potent antimicrobial activity.

Antibacterial Activity

Derivatives of this compound have shown notable antibacterial properties. Research into aurone (B1235358) and indanone derivatives has identified them as promising scaffolds for the development of new antibacterial agents. In one study, a series of these derivatives were synthesized and evaluated for their inhibitory activity against various bacteria, including C. albicans, E. coli, and S. aureus. Nineteen of the thirty synthesized compounds demonstrated inhibitory activity against at least one of these bacterial strains. The minimum inhibitory concentration (MIC) was as low as 62.5 µM for several derivatives, and the minimum bactericidal concentration (MBC) was also 62.5 µM for some compounds, highlighting their potential as effective antibacterial agents, particularly against S. aureus.

Further studies have indicated that the introduction of a hydroxyl group to the indanone structure can be beneficial for its antibacterial activity. The fusion of an isoxazole (B147169) ring with the indanone nucleus has also been shown to increase antimicrobial properties. For instance, some isoxazole fused 1-indanone derivatives exhibited moderate antibacterial activity. Additionally, natural indanones such as 4-hydroxy-7-methylindanone have demonstrated antibacterial effects.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Type | Target Bacteria | Activity | Reference |

|---|---|---|---|

| Aurone and Indanone Derivatives | C. albicans, E. coli, S. aureus | MIC: 62.5 µM; MBC: 62.5 µM | |

| Isoxazole Fused 1-Indanone Derivatives | Pathogenic Bacteria | Moderate Activity | |

| 4-hydroxy-7-methylindanone | Not Specified | Antibacterial |

Antifungal Activity

Certain derivatives of 1-indanone have also been reported to possess antifungal activity. Studies on isoxazole fused 1-indanone derivatives revealed that while they showed moderate antibacterial effects, their antifungal activities were more pronounced, ranging from moderate to excellent against pathogenic microorganisms when compared to the standard drug fluconazole. Specifically, compounds with the isoxazole nucleus fused to the indanone moiety demonstrated notable antifungal potential.

Research on aurone and indanone derivatives has also touched upon their antifungal capabilities, with evaluations conducted against C. albicans. This suggests that the indanone scaffold is a versatile platform for developing agents with a broad spectrum of antimicrobial activity.

Table 2: Antifungal Activity of 1-Indanone Derivatives

| Compound Type | Target Fungi | Activity | Reference |

|---|---|---|---|

| Isoxazole Fused 1-Indanone Derivatives | Pathogenic Fungi | Moderate to Excellent | |

| Aurone and Indanone Derivatives | C. albicans | Inhibitory Activity |

Inhibition of HCV Replication

Derivatives of 1-indanone have been investigated for their potential as antiviral agents, particularly against the Hepatitis C virus (HCV). Some 1-indanone derivatives have been identified as non-nucleoside inhibitors of HCV replication. For example, 1-indanone thiosemicarbazones, such as 5,6-dimethoxy-1-indanone TSC, have demonstrated potent suppression of HCV replication in cell-based assays without causing significant cytotoxicity. The proposed mechanism involves the inhibition of non-structural proteins of the virus.

However, not all indanone derivatives exhibit inhibitory effects. In one study, four novel indanyl carbanucleoside derivatives were synthesized and evaluated for their anti-HCV activity. Unexpectedly, these compounds did not inhibit but rather promoted the replication of HCV genotype 1b. This effect was found to be similar to the pro-viral activity of morphine and could potentially be mediated by opioid receptors present in the liver cells.

Table 3: Activity of 1-Indanone Derivatives on HCV Replication

| Compound Type | Effect on HCV Replication | Proposed Mechanism | Reference |

|---|---|---|---|

| 1-Indanone Thiosemicarbazones | Potent Suppression | Inhibition of non-structural viral proteins | |

| Indanyl Carbanucleoside Derivatives | Promotion | Possible mediation by opioid receptors |

Other Reported Biological Activities

Analgesic Properties

The 1-indanone moiety is of significant pharmacological importance, with several studies indicating that its derivatives possess analgesic properties. Research on a series of isoxazole fused indanones showed that some of these compounds exhibited moderate analgesic activity. The analgesic potential of 1-indanone derivatives is often considered alongside their anti-inflammatory properties. For instance, a series of 4'-fluoro-2'-hydroxychalcones, which share structural similarities with indanone derivatives, were evaluated for their analgesic effects.

Antimalarial Activity

Arylidene indanone scaffolds, which are synthesized from 1-indanone, have been explored as potential antimalarial agents. The substitution of a benzofuranone moiety with an indanone in certain antimalarial compounds resulted in less active compounds, suggesting the importance of the specific heterocyclic ring system for antiplasmodial activity. However, the broad spectrum of biological activities associated with 1-indanones includes antimalarial action, indicating the potential for developing effective treatments from this class of compounds.

Cardiovascular Applications

Derivatives of 1-indanone have been investigated for their potential applications in treating cardiovascular conditions. For example, certain 1-indanone derivatives have been studied for their interaction with adrenergic receptors, which are crucial in cardiovascular regulation. The structural framework of 1-indanone has been utilized in the development of cardiovascular drugs.

Insecticidal, Fungicidal, and Herbicidal Uses

The 1-indanone scaffold is recognized for its broad spectrum of biological activities, which extends into the agricultural sector. Derivatives of 1-indanone have been identified as potent insecticides, fungicides, and herbicides. While extensive research on the parent compound, this compound, in these specific applications is not widely documented, its derivatives and structurally similar compounds have shown significant potential.

For instance, 6-methoxy-1-indanone, a closely related derivative, is noted for structural features that suggest its potential application as an insecticide and fungicide. The insecticide indoxacarb, which is effective against lepidopteran larvae, utilizes a synthetic pathway where a substituted hydroxy-indanone is a key intermediate. Furthermore, hybrid molecules combining pyrazole (B372694) and indanone structures have been developed, with some pyrazole derivatives known to be used as fungicides and herbicides.

Research into related heterocyclic structures, such as isocoumarins and dihydroisocoumarins, which share some structural similarities with indanone derivatives, has also revealed antifungal properties. Specifically, natural products with a 3-hydroxy-1-indanone (B1295786) scaffold have demonstrated antifungal and antiviral activities. These findings collectively suggest that the this compound core is a valuable template for developing new agrochemicals.

Table 1: Reported Agricultural Biocidal Activities of Indanone Derivatives and Related Compounds

| Compound Class | Specific Activity | Source(s) |

| 1-Indanone Derivatives | Insecticidal, Fungicidal, Herbicidal | |

| 6-Methoxy-1-indanone | Insecticidal, Fungicidal (potential) | |

| Pyrazole-Indanone Hybrids | Fungicidal, Herbicidal (potential) | |

| 3-Hydroxy-1-indanone Scaffolds | Antifungal, Antiviral |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, these studies provide a rational basis for designing compounds with improved pharmacological profiles.

Correlating Structural Modifications with Pharmacological Profiles

Research has focused on modifying the this compound core to explore and enhance its therapeutic properties, particularly its anti-inflammatory effects. A common strategy involves the Claisen-Schmidt condensation of this compound with various benzaldehydes to produce a series of 2-benzylidene-6-hydroxy-1-indanone derivatives. Current time information in Bangalore, IN. The anti-inflammatory activity of these new compounds is then evaluated, for example, by measuring their ability to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

SAR analyses of these derivatives have revealed key insights:

Substitution on the Benzylidene Ring (Ring B): The nature and position of substituents on the benzylidene ring significantly impact anti-inflammatory activity.

Introducing hydroxyl groups at the 3' and 4' positions of the benzylidene ring (compound 4c ) leads to a significant increase in IL-6 inhibitory activity compared to the unsubstituted version.

Methylation of the 3'-hydroxy group to give a 4'-hydroxy-3'-methoxy substitution (compound 4d ) maintains potent IL-6 inhibition and increases TNF-α inhibitory activity by approximately 1.8-fold, indicating that a methoxy (B1213986) group at this position is preferable for the activity.

Substitution on the Indanone Ring (Ring A): Modifications to the indanone ring itself are also critical. An SAR study on 2-benzylidene-1-indanone derivatives for inhibiting reactive oxygen species (ROS) production found that the presence of a hydroxyl group at the C-5, C-6, or C-7 position of the indanone moiety is important for activity.

These studies demonstrate that the planar structure of the arylidene indanone scaffold allows for the effective transmission of electronic effects from the substituents to the core molecule, influencing its interaction with biological targets.

Table 2: Interactive SAR Data of 2-Benzylidene-6-hydroxy-1-indanone Derivatives (4a-d) as Anti-inflammatory Agents

Data shows the effect of substitutions on the benzylidene ring on the inhibition of pro-inflammatory cytokines.

| Compound | Substitution on Benzylidene Ring (Ring B) | % Inhibition of TNF-α | % Inhibition of IL-6 |

| 4a | Unsubstituted | 46.51% | 1.87% |

| 4b | 4'-Hydroxy | 61.26% | 36.21% |

| 4c | 3',4'-Dihydroxy | 47.12% | 69.28% |

| 4d | 4'-Hydroxy, 3'-Methoxy | 83.73% | 69.28% |

Source: Adapted from Xiao et al., 2018. Current time information in Bangalore, IN.

Optimization of Lead Compounds for Enhanced Bioactivity

Lead optimization is a critical step in drug discovery where a promising but imperfect lead compound is systematically modified to enhance its desired properties. In the context of this compound derivatives, researchers have successfully used this approach to improve bioactivity. Current time information in Bangalore, IN.

A notable example involves the optimization of compound 4d (2-(4-hydroxy-3-methoxybenzylidene)-6-hydroxy-1-indanone), which was identified as a potent inhibitor of TNF-α but had a less impressive profile for inhibiting IL-6. To improve its activity, particularly against IL-6, optimization efforts were focused on modifying the benzene (B151609) ring (Ring A) of the indanone core. Current time information in Bangalore, IN. This led to the synthesis of new derivatives where different functional groups were introduced at various positions of the indanone ring. Current time information in Bangalore, IN.

The results of this optimization were as follows:

Adding a hydroxyl group at the 7-position or 5-position of the indanone ring resulted in compounds (8a , 8b ) with markedly reduced or no activity. Current time information in Bangalore, IN.

Interestingly, methoxylation at positions 5, 7, or 5,7 of the indanone ring (8c-8e ) yielded compounds with inhibitory activity nearly equal to that of the 7-hydroxy derivative 8a . Current time information in Bangalore, IN.

The breakthrough came with the introduction of a fluorine atom at the 5-position of the indanone ring, which produced compound 8f . This compound showed significantly improved anti-inflammatory activity, demonstrating the success of the lead optimization strategy. Current time information in Bangalore, IN.

This systematic process of modification and re-testing is fundamental to refining a chemical scaffold to achieve a desired therapeutic profile.

Table 3: Lead Optimization of a this compound Derivative for Anti-inflammatory Activity

This table illustrates the modification of the indanone ring (Ring A) to enhance biological activity, starting from lead compound 4d.

| Compound | Modification on Indanone Ring (Ring A) | % Inhibition of TNF-α | % Inhibition of IL-6 |

| 4d (Lead) | 6-Hydroxy | 83.73% | 69.28% |

| 8a | 6,7-Dihydroxy | 44.59% | 29.87% |

| 8b | 5,6-Dihydroxy | 1.34% | 1.98% |

| 8f (Optimized) | 6-Hydroxy, 5-Fluoro | 92.45% | 88.54% |

Source: Adapted from Xiao et al., 2018. Current time information in Bangalore, IN.

Applications in Advanced Materials and Catalysis

Ligands in Olefinic Polymerization Catalysis

Indanone derivatives are utilized as precursors for ligands in olefinic polymerization catalysts. These ligands are crucial components of metallocene complexes, which are highly effective in catalyzing the polymerization of olefins like ethylene (B1197577) and propylene.

6-Hydroxy-1-indanone can be chemically modified to form substituted indene (B144670) derivatives. These indenyl systems are important precursors for ligands used in Group IV metallocene complexes, which are instrumental in olefin polymerization. The structure of the indenyl ligand can be tailored to control the stereochemistry of the resulting polymer. The synthesis of these ligands often involves a multi-step process that may include a Grignard addition to the indanone followed by dehydration to create the indenyl framework. The resulting indenylphenols can then be coordinated with transition metals like titanium, zirconium, or tantalum.

Chiral C₂-symmetric bis(indenyl) ansa-metallocenes are precursors to highly active catalysts for the stereoselective polymerization of alpha-olefins. The performance of these catalysts is influenced by the size and position of substituents on the indenyl ring system. Research has focused on developing chiral zirconium catalysts for various enantioselective transformations. For instance, chiral zirconium complexes have been effectively used in catalytic asymmetric aza Diels-Alder reactions and aldol-Tishchenko reactions. Specifically, chiral salen-zirconium(IV) complexes have demonstrated high efficiency in the enantioselective α-hydroxylation of β-keto esters, a key transformation in the synthesis of valuable chiral molecules. These zirconium-based catalysts are often recyclable and can be used on a gram scale, making them suitable for industrial applications. The development of these catalysts is a significant area of research, aiming to create more efficient and environmentally friendly chemical processes.

Precursors to Indene Ligand Systems for Metallocene Complexes

Discotic Liquid Crystals

Indanone derivatives have found applications as discotic liquid crystals. These are a class of liquid crystals composed of disc-shaped molecules that can self-assemble into columnar structures. This self-assembly gives rise to unique optical and electronic properties, making them suitable for applications in electronic devices. Research has shown that chiral metal complexes, including those with β-diketonate ligands, can form room-temperature columnar mesophases that exhibit ferroelectric switching. These materials can have a helical arrangement within the columns, which has been confirmed by circular dichroism studies.

Intermediate in the Synthesis of Complex Organic Molecules

This compound is a valuable intermediate in the synthesis of complex organic molecules, including natural products and other polycyclic systems.

A significant application of this compound is its use as a starting material in the total synthesis of marine-derived natural products, such as frondosin C. Frondosin C is a tetracyclic compound isolated from the marine sponge Dysidea frondosa that has attracted interest due to its biological activity. The synthesis of the frondosin C scaffold has been achieved through a strategy involving a key one-pot, microwave-assisted 5-exo cyclization-Claisen rearrangement sequence. In some synthetic routes towards frondosins, a related compound, 6-methoxy-1-indanone, is used to construct the A and D rings of the tetracyclic core.

This compound serves as a key intermediate in the synthesis of tetracyclic ketones. These tetracyclic structures are core components of various biologically active molecules. The synthesis of these complex ketones often involves multiple steps, starting from the functionalization of the this compound scaffold.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of 1-indanone (B140024) derivatives, including 6-hydroxy-1-indanone, has been a subject of extensive research for over a century, employing a variety of starting materials such as carboxylic acids, esters, and ketones. Established methods for the synthesis of the 1-indanone core often involve intramolecular Friedel-Crafts acylation or alkylation and Claisen condensation reactions. For instance, a common route involves the cyclization of 3-arylpropionic acids or their corresponding acid chlorides. The protection of the hydroxyl group in this compound, often with a tetrahydropyranyl (THP) group, is a key step before its condensation with various aldehydes to create a diverse library of derivatives.

Future research in this area should focus on developing more efficient, sustainable, and atom-economical synthetic pathways. This could involve the exploration of:

Novel Catalytic Systems: Investigating new catalysts for Friedel-Crafts and other cyclization reactions to improve yields and reduce the use of harsh reagents. This includes the use of superacid-catalyzed intramolecular Friedel-Crafts acylation, which has shown promise in improving the greenness of the synthesis.

One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel to minimize waste and purification steps.

Flow Chemistry: Utilizing microreactor technology for continuous and scalable production of this compound and its derivatives, offering better control over reaction parameters and potentially higher yields.

Biocatalysis: Exploring enzymatic routes for the synthesis, which could offer high stereoselectivity and milder reaction conditions.

A recent review highlights that over 100 synthetic methods for 1-indanones have been developed, indicating a rich history of chemical exploration. However, the emergence of new synthetic tools and a growing emphasis on green chemistry principles provide ample opportunities for innovation in the synthesis of this compound.

Deepening Understanding of Mechanism of Action for Biological Activities